molecular formula C9H9ClN2O B1381491 4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine CAS No. 1694249-38-1

4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine

Cat. No. B1381491
CAS RN: 1694249-38-1
M. Wt: 196.63 g/mol
InChI Key: BIIQNUFABYMGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine is a nitrogen-containing heterocyclic organic compound that has been studied for its potential applications in medicinal chemistry and chemical biology. This compound belongs to the family of pyrimidine derivatives and is composed of five atoms, four of which are carbon and one nitrogen. It is a colorless, odorless solid at room temperature and has a molar mass of 172.6 g/mol. It is soluble in water and ethanol, and has a melting point of 124-126°C.

Scientific Research Applications

Synthesis and Chemical Properties

  • 4,6-Dichloro-2-methylpyrimidine is synthesized as a precursor in the production of the anticancer drug dasatinib. This compound is obtained from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination, indicating its relevance in pharmaceutical synthesis (Guo Lei-ming, 2012).

  • A study on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a compound similar to 4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine, highlights its role in treating hypertension and as a potential I1 imidazoline receptor agonist. This work used both experimental and theoretical methods to investigate molecular structure, electronic properties, and biological activity, showcasing the compound's utility in pharmaceutical applications (S. Aayisha et al., 2019).

Applications in Explosives and Medicinal Products

  • 4,6-Dihydroxy-2-methylpyrimidine, another related compound, is used in preparing high explosives and medicinal valued products. This showcases the compound's versatility in various industrial applications, including the pharmaceutical and explosive industries (R. Patil et al., 2008).

Role in Biological Activities

  • The reaction of 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine with aromatic amines leads to a series of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, which exhibit pronounced antituberculous effects. This indicates the compound's potential in developing treatments for tuberculosis (A. V. Erkin & V. Krutikov, 2007).

  • Research involving 4-chloro-6-methylpyrimidin-2-yl-aminophosphonates as potential inhibitors of DU145 and A549 cancer cell lines underscores the compound's significance in cancer research and potential therapeutic applications (Gajjala Raghavendra Reddy et al., 2020).

properties

IUPAC Name

4-but-3-ynoxy-2-chloro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-3-4-5-13-8-6-7(2)11-9(10)12-8/h1,6H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIQNUFABYMGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)OCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.